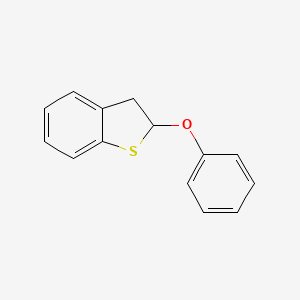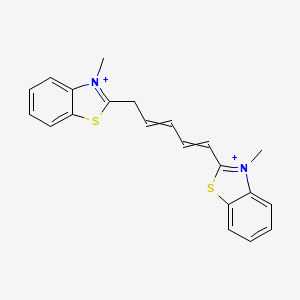![molecular formula C12H12ClN3O5 B14560269 Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate CAS No. 61987-02-8](/img/structure/B14560269.png)
Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes a chloro and nitro substituent on the phenyl ring, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate typically involves a diazotization reaction followed by coupling with an appropriate substrate. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 2-chloro-4-nitroaniline, is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acetoacetate in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 2-[(E)-(2-chloro-4-aminophenyl)diazenyl]-3-oxobutanoate
Substitution: Ethyl 2-[(E)-(2-substituted-4-nitrophenyl)diazenyl]-3-oxobutanoate
Hydrolysis: 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoic acid
Scientific Research Applications
Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets through its functional groups. The nitro and chloro substituents can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate can be compared with other azo compounds, such as:
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: Another azo compound with distinct biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
61987-02-8 |
|---|---|
Molecular Formula |
C12H12ClN3O5 |
Molecular Weight |
313.69 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H12ClN3O5/c1-3-21-12(18)11(7(2)17)15-14-10-5-4-8(16(19)20)6-9(10)13/h4-6,11H,3H2,1-2H3 |
InChI Key |
HXCFNKOWKQQOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



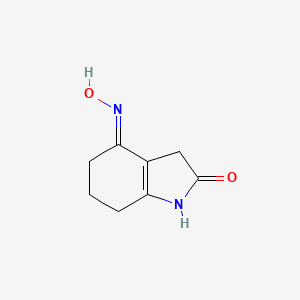

![1,1',1'',1''',1'''',1''''',1'''''',1'''''''-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene](/img/structure/B14560217.png)
![3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14560221.png)
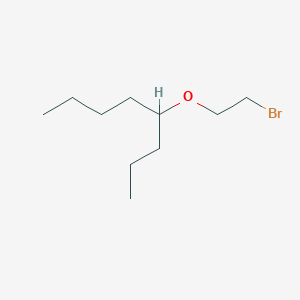
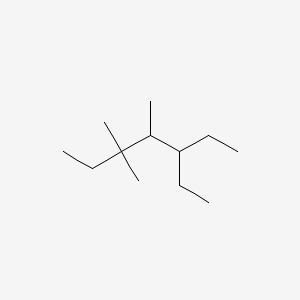
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate](/img/structure/B14560234.png)
![10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14560243.png)
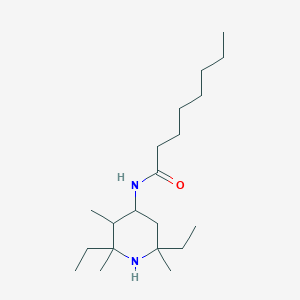
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine](/img/structure/B14560255.png)
